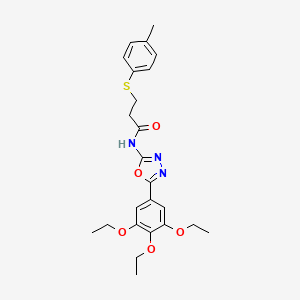3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide
CAS No.: 922803-83-6
Cat. No.: VC4332766
Molecular Formula: C24H29N3O5S
Molecular Weight: 471.57
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 922803-83-6 |
|---|---|
| Molecular Formula | C24H29N3O5S |
| Molecular Weight | 471.57 |
| IUPAC Name | 3-(4-methylphenyl)sulfanyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C24H29N3O5S/c1-5-29-19-14-17(15-20(30-6-2)22(19)31-7-3)23-26-27-24(32-23)25-21(28)12-13-33-18-10-8-16(4)9-11-18/h8-11,14-15H,5-7,12-13H2,1-4H3,(H,25,27,28) |
| Standard InChI Key | BTPVKPTYXTUCBZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)C |
Introduction
3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. This compound features a propanamide backbone, a p-tolylthio group, and a 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl moiety. The structural complexity of this compound suggests potential applications in medicinal chemistry, particularly due to its diverse functional groups and the oxadiazole ring, known for its broad pharmacological properties.
Synthesis
The synthesis of 3-(p-tolylthio)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide involves several key steps, typically requiring careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the desired product. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure of the synthesized compound.
Potential Applications
This compound is classified under oxadiazole derivatives, which are recognized for their broad range of biological activities, including antibacterial and antifungal effects. The presence of the p-tolylthio group enhances its chemical reactivity and potential interactions with biological targets.
Mechanism of Action
Compounds containing oxadiazole scaffolds are known to interact with enzymes and receptors due to their ability to mimic natural substrates or ligands. While specific pathways affected by this compound are not fully elucidated, oxadiazoles generally exhibit activities such as enzyme inhibition and receptor modulation.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume